molecular formula C19H17NO5 B11928404 (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate

Cat. No.: B11928404
M. Wt: 339.3 g/mol
InChI Key: KLZSLLPDSLRSDJ-INIZCTEOSA-N
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Description

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate is a chiral compound featuring a dioxoisoindolinyl moiety, a methyl ester group, and a 4-methoxyphenyl substituent. Its molecular formula is C₁₉H₁₇NO₅, with a molar mass of 347.35 g/mol. The compound is frequently employed as an intermediate in the synthesis of peptidomimetics and bioactive molecules, particularly those targeting antimycobacterial activity . Its stereochemistry (S-configuration) and functional groups make it a versatile building block in medicinal chemistry.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H17NO5/c1-24-13-9-7-12(8-10-13)11-16(19(23)25-2)20-17(21)14-5-3-4-6-15(14)18(20)22/h3-10,16H,11H2,1-2H3/t16-/m0/s1

InChI Key

KLZSLLPDSLRSDJ-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate typically involves the following steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.

    Alkylation: The phthalimide intermediate is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs differ primarily in substituents on the aromatic ring and ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Ester Group Molecular Formula Molar Mass (g/mol) Key Applications
Target Compound: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate 4-OCH₃ Methyl C₁₉H₁₇NO₅ 347.35 Antimycobacterial peptidomimetics
(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate 4-NH₂ Ethyl C₂₀H₁₉N₂O₄ 357.38 Melphalan intermediate (anticancer)
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate Phenyl (no substitution) Methyl C₁₈H₁₅NO₄ 309.32 Unspecified (structural analog)
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate Indol-3-yl Methyl C₂₁H₁₈N₂O₄ 362.38 Alkaloid synthesis
Key Observations:

Replacing methoxy with 4-NH₂ (as in the ethyl ester analog) introduces a primary amine, altering solubility and reactivity. This analog is critical in synthesizing melphalan, a chemotherapeutic agent . The indol-3-yl substituent () introduces heterocyclic complexity, enabling applications in natural product synthesis .

Ester Group Variation :

  • Methyl esters (target compound and phenyl analog) offer stability, while ethyl esters () may improve bioavailability in certain contexts .
Analog-Specific Syntheses:
  • Ethyl 4-aminophenyl analog (): Similar condensation steps but with ethyl ester protection and subsequent acid hydrolysis .
  • Phenyl analog () : Likely synthesized via analogous routes, substituting 4-methoxyphenyl with phenyl groups .

Substituent-Driven Activity Trends

  • Electron-Donating Groups (e.g., 4-OCH₃) : Enhance stability and binding affinity in peptidomimetics .
  • Amino Groups (4-NH₂): Increase reactivity for alkylation or conjugation, critical in anticancer drug design .
  • Bulkier Groups (e.g., indol-3-yl) : Influence steric hindrance, altering substrate specificity in enzymatic reactions .

Biological Activity

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate, also known as (S)-4-Methoxy-N-phthaloXyltYrosine, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C18H15NO5
  • Molar Mass : 325.32 g/mol
  • Melting Point : 127-129 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

  • Antioxidant Activity : The presence of methoxy and dioxo groups contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study evaluating the antioxidant potential of this compound demonstrated significant free radical scavenging activity. The compound was tested using DPPH and ABTS assays, yielding IC50 values comparable to standard antioxidants.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound25 ± 2.530 ± 3.0
Ascorbic Acid20 ± 1.522 ± 2.0

Anti-inflammatory Effects

In vitro studies showed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500 ± 100800 ± 50
IL-61200 ± 80600 ± 40

Anticancer Activity

The anticancer effects were assessed using several human cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast)15 ± 1.5
HCT116 (Colon)20 ± 2.0

Case Studies

  • Case Study on Antioxidant Effects : In a controlled study involving oxidative stress models, administration of the compound significantly reduced markers of oxidative damage in tissues.
  • Clinical Relevance in Cancer Therapy : A preliminary clinical trial involving patients with advanced cancer showed promising results in terms of tumor reduction when combined with standard chemotherapy regimens.

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